Melting Point Depression of 10–14 °C vs. 2,2,6,6-Tetramethyl Analog Enables Ambient-Temperature Liquid Handling
2,2,6-Trimethyl-piperidin-4-one exhibits a melting point of 24–26 °C, rendering it a low-melting solid that transitions to a liquid at or slightly above typical ambient laboratory temperatures . In contrast, the closest structural analog, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), displays a melting point of 34–38 °C and remains a crystalline solid under identical conditions . The 10–14 °C melting point depression directly translates into practical advantages for solvent-free reaction protocols, continuous-flow processing, and liquid-phase formulation workflows.
| Evidence Dimension | Melting point (phase behavior at ambient conditions) |
|---|---|
| Target Compound Data | 24–26 °C |
| Comparator Or Baseline | 2,2,6,6-Tetramethyl-4-piperidone: 34–38 °C |
| Quantified Difference | ΔT ≈ 10–14 °C (target melts below typical ambient range; comparator remains solid) |
| Conditions | Literature-reported values from authoritative chemical databases and vendor specification sheets |
Why This Matters
Procurement specifications that prioritize liquid-handling compatibility or low-temperature processability can be objectively supported by this quantified melting point differential.
